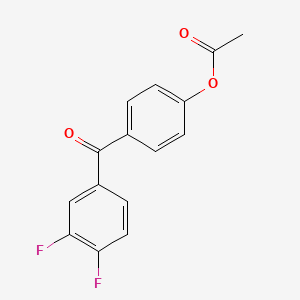

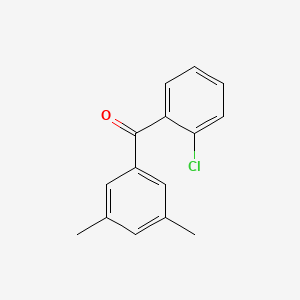

Ethyl 5-(3-oxocyclohexyl)-2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3-oxocyclohexyl)-2-furoate, also known as E5F, is a synthetic compound that is widely used in scientific research. It is a cyclic ester of furoic acid, and is structurally related to the cyclic esters of other organic acids, such as cyclopentyl acetate and ethyl cyclohexanecarboxylate. E5F is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in the binding of metal ions. In addition, it has been used in the study of biochemical and physiological processes, and has been found to have a number of advantages for laboratory experiments.

Aplicaciones Científicas De Investigación

1. Insecticidal Ester Synthesis

Ethyl 5-(3-oxocyclohexyl)-2-furoate and similar compounds have been studied in the context of synthesizing insecticidal esters. Chloromethylation of 3-furoates followed by a Friedel–Crafts reaction produces 5-aralkyl-3-furoates, which are intermediates in insecticidal ester synthesis (Elliott, Janes, & Pearson, 1971).

2. Copolyester Fabrication

This compound derivatives have been used to create bio-based copolyesters. Specifically, 5,5'-Isopropylidene-bis(ethyl 2-furoate) reacts with dimethyl terephthalate and ethan-1,2-diol to produce copolyesters containing both terephthalate and furoate units, showing promise in materials science (Abid, Kamoun, Gharbi, & Fradet, 2008).

3. Glycosidase Inhibition Research

Research on glycosidase inhibitory activities has utilized derivatives of this compound. These derivatives have shown potential as selective α-L-fucosidase and β-galactosidase inhibitors, indicating their utility in biochemical and pharmaceutical studies (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

4. Organic Synthesis

In organic chemistry, this compound plays a role in the synthesis of various organic compounds. It has been used in the preparation of methyl 5-acetyl-2-furoate via oxidation and in the synthesis of other furan derivatives, contributing to the field of organic synthesis (Kuticheva, Pevzner, & Petrov, 2015).

5. Palladium-Catalysed Direct Heteroarylations

This compound has also been employed in palladium-catalysed direct heteroarylations, serving as an alternative reagent to 2-halofurans and 2-halothiophenes. Its utility in facilitating the formation of biheteroaryls in high yields showcases its importance in advanced organic synthesis techniques (Fu, Zhao, Bruneau, & Doucet, 2012).

Propiedades

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUNBZVCTWKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641822 |

Source

|

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883898-17-7 |

Source

|

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.